N-(Diphenylmethylene)glycine ethyl ester
Overview
Description
N-(Diphenylmethylene)glycine ethyl ester is an organic compound with the molecular formula C17H17NO2. It is a Schiff base, which can be converted to amino alcohols and amino esters . This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
N-(Diphenylmethylene)glycine ethyl ester, also known as Ethyl N-(diphenylmethylene)glycinate, is a Schiff base
Mode of Action
As a Schiff base, this compound can be converted to amino alcohols and amino esters
Biochemical Pathways
Given its ability to convert into amino alcohols and amino esters , it may influence pathways involving these compounds.
Pharmacokinetics
Its solubility in ethanol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Its conversion into amino alcohols and amino esters could potentially have various effects depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by moisture
Biochemical Analysis
Biochemical Properties
It is known that Schiff bases, such as N-(Diphenylmethylene)glycine ethyl ester, can interact with various enzymes and proteins
Molecular Mechanism
As a Schiff base, it may participate in various biochemical reactions .
Dosage Effects in Animal Models
There is currently no available data on the effects of this compound at different dosages in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Diphenylmethylene)glycine ethyl ester can be synthesized through a reaction between diphenylmethanone and glycine ethyl ester hydrochloride. The reaction typically involves the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated to around 90°C and stirred for approximately 18 hours under a nitrogen atmosphere. The product is then isolated and purified .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(Diphenylmethylene)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(Diphenylmethylene)glycine ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
- N-(Diphenylmethylene)glycine tert-butyl ester
- Ethyl (diphenylmethylenamino)acetate
Comparison: N-(Diphenylmethylene)glycine ethyl ester is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to its similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(benzhydrylideneamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGJYNGNUBHTNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312883 | |
Record name | Ethyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69555-14-2 | |
Record name | N-(Diphenylmethylene)glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69555-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(diphenylmethyleneamino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069555142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69555-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-(diphenylmethylidene)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(diphenylmethylidene)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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